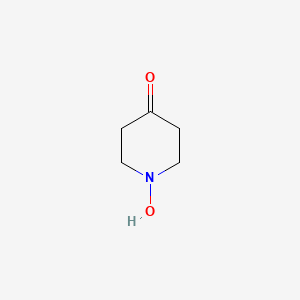

4-Piperidinone, 1-hydroxy-

Overview

Description

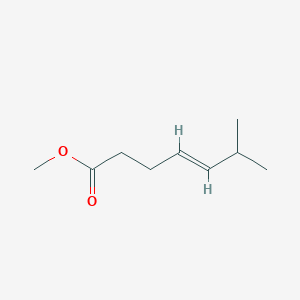

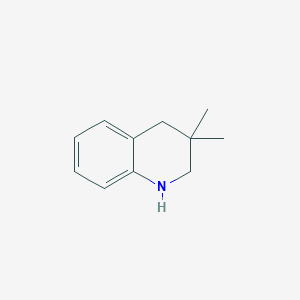

4-Piperidinone is an organic compound with the molecular formula OC(CH2)4NH . It can be viewed as a derivative of piperidine . 4-Piperidinone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .

Synthesis Analysis

The synthesis of 4-Piperidinone involves conjugate reduction of dihydropyridones using zinc/acetic acid, which enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .Molecular Structure Analysis

The molecular structure of 4-Piperidinone is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .Physical And Chemical Properties Analysis

4-Piperidinone has a molecular formula of C5H9NO and a molar mass of 99.133 g·mol−1 . It has a boiling point of 79 °C (174 °F; 352 K) .Scientific Research Applications

Synthesis of Piperidine Derivatives

Enantiomerically pure S-5-hydroxy-2-piperidinone, derived from S-glutamic acid, is a key intermediate for synthesizing 3,4-trans substituted piperidine derivatives, crucial for developing a paroxetine analogue (Herdeis et al., 1996). Similarly, hydroxyl-substituted double Schiff-base 4-piperidinone/cyclohexanone derivatives have been explored for their potential as anticancer agents, especially for liver cancers (Zhang et al., 2019).

Divergent Synthesis Approach

A diastereoselective method has been developed for trans-5-hydroxy-6-alkynyl/alkenyl-2-piperidinones, leading to the asymmetric synthesis of (-)-epiquinamide and (+)-swainsonine, showcasing the versatility of 4-piperidinone in synthesizing complex molecules (Si et al., 2015).

Biological Applications and Studies

Anticancer Potential

Novel 4-piperidinone derivatives have shown promising cytotoxicity against various human carcinoma cell lines, indicating their potential as anticancer agents. The mechanism involves promoting cell apoptosis through modulation of Bax and Bcl-2 protein expression (Zhang et al., 2019).

Chelating Properties

3-Hydroxy-4-piperidinones have been identified as potent chelating agents due to their high affinity for hard metal ions. Their application as metal-decorporation agents in clinical settings, especially for in vivo aluminium removal, highlights their therapeutic potential (Santos et al., 2005).

Selective Estrogen Receptor Modulators (SERMs)

Studies on 4-piperidinone derivatives have led to the discovery of novel, highly potent SERMs, which exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus, indicating their utility in treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

Mechanism of Action

Target of Action

1-Hydroxypiperidin-4-one, also known as 4-Piperidinone, 1-hydroxy-, is a compound that has been found to have potential antitumor activity . The primary targets of this compound are human tumor cell lines, including MGC-803, PC-3, A549, and H1975 . These cell lines are associated with various types of cancer, and the compound’s interaction with these targets can lead to antiproliferative effects .

Mode of Action

It has been suggested that the compound interacts with its targets by inhibiting colony formation and cell migration of tumor cells . Furthermore, it has been observed to induce apoptosis in a dose-dependent manner and cause cell cycle arrest in the S phase, thereby inhibiting cell proliferation .

Biochemical Pathways

It is known that piperidine derivatives, such as 1-hydroxypiperidin-4-one, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and exhibit various biological activities, including antiviral, bactericidal, and fungicidal activities .

Pharmacokinetics

Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The result of the action of 1-Hydroxypiperidin-4-one is the inhibition of tumor cell proliferation. This is achieved through the induction of apoptosis and cell cycle arrest in the S phase . These effects can lead to the death of tumor cells, thereby potentially contributing to the treatment of various types of cancer .

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Relevant Papers The paper “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” provides a comprehensive review of recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Another paper “Design, synthesis, anticancer activity and cytotoxicity of novel 4-piperidone derivatives” discusses the synthesis and bio-properties of 4-piperidone .

properties

IUPAC Name |

1-hydroxypiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5-1-3-6(8)4-2-5/h8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSFFHQWOUNEJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608382 | |

| Record name | 1-Hydroxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113684-50-7 | |

| Record name | 1-Hydroxypiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-](/img/structure/B3045696.png)

![7-Bromobicyclo[4.1.0]heptane](/img/structure/B3045698.png)

![2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester](/img/structure/B3045707.png)

![tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B3045711.png)